molecular formula C8H9Cl2N B1297809 N-Methyl-3,4-dichlorobenzylamine CAS No. 5635-67-6

N-Methyl-3,4-dichlorobenzylamine

Cat. No. B1297809
CAS RN: 5635-67-6
M. Wt: 190.07 g/mol
InChI Key: XOEHPEYVNJXYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3,4-dichlorobenzylamine is a chemical compound that is part of the benzylamine class. Benzylamines are compounds containing an amine attached to a benzyl group. They are known for their various applications in chemical synthesis and potential biological activities. Specifically, N-methylated benzylamines have been studied for their antimycobacterial properties, with some derivatives showing marked inhibitory effects on Mycobacterium tuberculosis and other related species .

Synthesis Analysis

The synthesis of N-Methyl-3,4-dichlorobenzylamine and its derivatives can be achieved through various methods. For instance, benzylamines with different N-alkyl chains and substituents have been synthesized for the evaluation of their antimycobacterial properties . Additionally, dichlorobenzamide derivatives, which are structurally related to N-Methyl-3,4-dichlorobenzylamine, have been synthesized from reactions of arylamine compounds with dichlorobenzoyl chloride .

Molecular Structure Analysis

The molecular structure of compounds related to N-Methyl-3,4-dichlorobenzylamine has been characterized using different techniques. For example, the crystal and molecular structure of a palladium complex containing a related ligand was determined using X-ray diffraction, revealing a square planar coordination around the palladium atom . Similarly, the structure of a 4-chlorobenzylammonium nitrate was elucidated, showing the phenyl ring and nitro group to be coplanar .

Chemical Reactions Analysis

N-Methyl-3,4-dichlorobenzylamine and its derivatives can participate in various chemical reactions. For instance, N-methylation is a potential mechanism for the metabolic activation of carcinogenic primary arylamines, where N-methylarylamines are readily N-oxygenated by microsomal enzymes . Additionally, N-Methylidene(bis(trimethylsilyl)methyl)amine, a stable methanimine, allows for thermal (2 + 2) cycloadditions with ketenes, which could be a related reaction for N-methylated benzylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methyl-3,4-dichlorobenzylamine derivatives have been studied. For example, the thermal and electrochemical properties of metal complexes derived from a related Schiff base ligand were investigated, showing that the complexes exhibit various redox waves due to the oxidation and reduction of the metal ions . The antimycobacterial properties of benzylamines also depend on the substituents and the length of the N-alkyl chain .

Scientific Research Applications

Antimycobacterial Properties

N-Methyl-3,4-dichlorobenzylamine has been explored for its antimycobacterial properties. Specifically, it demonstrated inhibitory effects on Mycobacterium tuberculosis H37 Ra, Mycobacterium marinum, and Mycobacterium lufu, significant for determining antileprotic properties. This indicates its potential as a compound for treating mycobacterial infections (Meindl, von Angerer, Schönenberger, & Ruckdeschel, 1984).

Algicidal Activity Against Harmful Red Tides

The algicidal activity of 3,4-dichlorobenzylamine derivatives against harmful red tides was investigated. These derivatives showed high activity against several harmful algae species, indicating their potential application in controlling harmful algae blooms in aquatic environments. Notably, certain compounds were also confirmed to be safe for non-target organisms like water fleas and zebrafish (Choi et al., 2016).

Herbicidal Applications

3,4-Dichlorobenzyl methylcarbamate, related to N-Methyl-3,4-dichlorobenzylamine, has been identified as a selective preemergence herbicide. It is effective against both grass and broadleaf weeds, with its activity being influenced by minor structural modifications, such as the positioning of chlorine on the phenyl ring or variations in the N-substituent (Herrett & Berthold, 1965).

Inhibition in Metal Working Fluids

Benzylamines, including N-Methyl-3,4-dichlorobenzylamine, have been evaluated as preservatives in metal working fluids. These compounds exhibited excellent antimicrobial properties against mixed bacterial and fungal inoculations, suggesting their utility in industrial applications (Gannon, Bennett, Onyekwelu, & Izzat, 1980).

Synthesis of Other Chemical Compounds

N-Methyl-3,4-dichlorobenzylamine is also used as a starting material or intermediate in the synthesis of various other chemical compounds. For instance, it has been utilized in the preparation of 5,6-Dichloro-2-methylbenzimidazole, highlighting its role in the chemical synthesis industry (Yuan Ji-xin, 2009).

Safety And Hazards

N-Methyl-3,4-dichlorobenzylamine is considered hazardous. It causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is recommended to rinse cautiously with water for several minutes .

properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEHPEYVNJXYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204896
Record name Benzenemethanamine, 3,4-dichloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3,4-dichlorobenzylamine

CAS RN

5635-67-6
Record name 3,4-Dichloro-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5635-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 3,4-dichloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005635676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3,4-dichloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3,4-dichlorophenyl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.